[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
CAS No.: 386276-93-3
Cat. No.: VC6778636
Molecular Formula: C14H12BrNO4
Molecular Weight: 338.157
* For research use only. Not for human or veterinary use.
![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate - 386276-93-3](/images/structure/VC6778636.png)
Specification
CAS No. | 386276-93-3 |
---|---|
Molecular Formula | C14H12BrNO4 |
Molecular Weight | 338.157 |
IUPAC Name | [2-(N-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Standard InChI | InChI=1S/C14H12BrNO4/c1-16(10-5-3-2-4-6-10)13(17)9-19-14(18)11-7-8-12(15)20-11/h2-8H,9H2,1H3 |
Standard InChI Key | NMVKWWLTZNYJOV-UHFFFAOYSA-N |
SMILES | CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(O2)Br |
Introduction
[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an organic compound of significant interest in medicinal chemistry due to its potential biological activities. It features a furan ring substituted with a bromine atom and a carboxylate group, making it a carbamate derivative. The compound's IUPAC name is [2-(N-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate, with a molecular formula of C14H12BrNO4 and a molecular weight of approximately 332.15 g/mol, though some sources list it as 338.1534 g/mol .
Synthesis
The synthesis of [Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with methyl(phenyl)carbamoyl chloride in the presence of a base such as triethylamine. This process can be optimized and scaled up using continuous flow reactors to enhance efficiency and yield.
Applications in Scientific Research
[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several potential applications in scientific research, particularly in pharmacology and organic synthesis. Its versatility in undergoing various chemical reactions makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Data Table: Key Information
Property | Description |
---|---|
IUPAC Name | [2-(N-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Molecular Formula | C14H12BrNO4 |
Molecular Weight | Approximately 332.15 g/mol or 338.1534 g/mol |
CAS Number | 386276-93-3 |
Synthesis | Reaction of 5-bromofuran-2-carboxylic acid with methyl(phenyl)carbamoyl chloride |
Biological Activity | Potential therapeutic effects through halogen bonding |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume